1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
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Overview
Description
1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a complex organic compound that falls under the category of heterocyclic compounds. This compound is notable for its unique structure that integrates multiple rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, pharmacology, and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could potentially be effective in treating certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine generally involves several steps:
Formation of 1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine: : This may involve the cyclization of suitable precursor molecules under specific conditions, often involving reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.
Synthesis of the alkynyl intermediate:
Formation of the final compound: : The piperazine ring is then introduced through nucleophilic substitution or other suitable methods to create the final compound.
Industrial Production Methods: Scaling up the synthesis for industrial production often involves optimizing the reaction conditions to maximize yield and purity while minimizing the cost and environmental impact. This can include continuous flow reactions and the use of safer and more sustainable solvents and reagents.
Chemical Reactions Analysis
1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various chemical reactions:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups within the compound.
Substitution: : The presence of multiple rings and functional groups makes this compound amenable to substitution reactions, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: : Nucleophiles and electrophiles under conditions that favor selective substitutions.
Major Products: Depending on the reaction conditions, the major products formed from these reactions can include various derivatives that retain the core structure of the compound but feature modified functional groups, enhancing their utility in different applications.
Scientific Research Applications
This compound has found a wide range of applications in scientific research:
Chemistry: : Its complex structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Medicine: : The compound's unique structure and functional groups make it a candidate for drug development, particularly in targeting specific proteins or enzymes.
Industry: : It has applications in the development of advanced materials and as a precursor for other valuable compounds.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds that share structural motifs with 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine. These include:
1-ethyl-4-{4-[(1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
1-ethyl-4-{4-[(1-{1H-pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
These compounds exhibit similar reactivity patterns and applications but differ in their specific interactions and the detailed mechanisms of their effects.
Hopefully, this gives you a detailed view of this intriguing compound. What aspect of it grabs your attention the most?
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYCOIMILJOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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